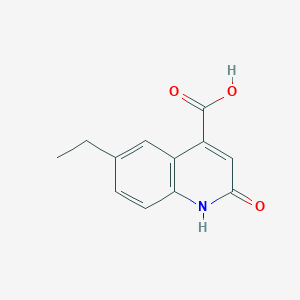![molecular formula C10H16N4O B11892123 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with N-methyl-1-propanamine to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring and the amide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7(11)10(15)14(3)8(2)9-6-12-4-5-13-9/h4-8H,11H2,1-3H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
DBOQSQORACTPCZ-MQWKRIRWSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CN=C1)N(C)C(=O)C(C)N |
Kanonische SMILES |
CC(C1=NC=CN=C1)N(C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)



![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)






